molecular formula C16H10N2O3 B5848009 7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione

7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione

Cat. No.: B5848009
M. Wt: 278.26 g/mol
InChI Key: WOYCASXTBCKGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione is still under investigation. However, it has been proposed that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione in lab experiments is its potential to exhibit antitumor, anti-inflammatory, and antimicrobial activity. However, one limitation of using this compound in lab experiments is the lack of information on its mechanism of action.

Future Directions

There are several future directions for the research on 7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione. One direction is to investigate its mechanism of action in order to better understand its potential applications in medicinal chemistry. Another direction is to study its toxicity and pharmacokinetics in order to determine its safety and efficacy in vivo. Additionally, further research could be conducted to explore the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione has been achieved using several methods. One such method involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminobenzoic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-aminobenzoic acid with 2,3-dihydro-1H-inden-1-one in the presence of sodium hydride and DMF.

Scientific Research Applications

7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, and has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains.

Properties

IUPAC Name

7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-15-9-5-1-3-7-11(9)17-13-10-6-2-4-8-12(10)21-16(20)14(13)18-15/h1-8,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYCASXTBCKGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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